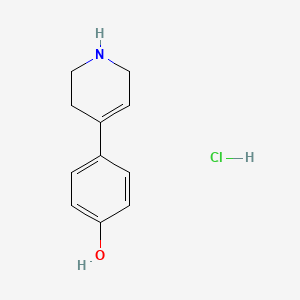
(4-Isocyanatobutyl)benzene
Overview
Description
“(4-Isocyanatobutyl)benzene” is also known as “(4-Isocyanato-butyl)-benzene”, “1-(4-isocyanatobutyl)benzene”, “4-Phenyl butyl isocyanate”, and "4-Phenylbutyl" . It has a molecular weight of 133.1473 .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions. The synthesis of polysubstituted benzenes, for example, requires a working knowledge of many organic reactions . The production of bio-based isocyanates, which could potentially include “this compound”, is a topic of ongoing research .Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 13 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For example, it has been used in the synthesis of various compounds, with yields ranging from 60% to 89% .Scientific Research Applications
Polymerization and Material Science
Isocyanates, including compounds similar to (4-Isocyanatobutyl)benzene, play a crucial role in polymer science, particularly in the formation of polyurethanes. Kothandaraman and Nasar (1993) explored the kinetics of polymerization reactions involving toluene diisocyanate and hydroxyl-terminated polybutadiene, demonstrating the critical role of isocyanate functionality in polymer development. Their findings suggest that catalysts can significantly influence the reactivity of isocyanate groups, potentially affecting the properties of the resulting polymers (Kothandaraman & Nasar, 1993).
Electrochemistry and Battery Technology
Isocyanate compounds have been studied for their potential applications in lithium-ion batteries. Korepp et al. (2007) investigated benzyl isocyanate compounds as polymerizable electrolyte additives for overcharge protection. Their research highlighted how 4-bromobenzyl isocyanate could electrochemically polymerize to form a protective film on the cathode surface, indicating the versatility of isocyanate chemistry in enhancing battery safety and performance (Korepp et al., 2007).
Organic Synthesis and Medicinal Chemistry
Isocyanides, closely related to isocyanates, are utilized in the synthesis of complex organic molecules. Pooi et al. (2014) described a tandem insertion-cyclization reaction of isocyanides for the synthesis of 1,4-diaryl-1H-imidazoles. This study underscores the utility of isocyanide (and by extension, isocyanate) reactivity in constructing heterocyclic compounds, which are often found in pharmaceuticals (Pooi et al., 2014).
Environmental and Health Impact Studies
The metabolism and toxicity of benzene, a compound related to this compound, have been extensively studied due to its impact on human health. Research by Kalf (1987) detailed the metabolic pathways of benzene and highlighted the genotoxic and carcinogenic effects of its metabolites. This body of work emphasizes the importance of understanding the toxicological profiles of chemical compounds, including those related to isocyanates, for environmental and occupational safety (Kalf, 1987).
Safety and Hazards
“(4-Isocyanatobutyl)benzene” is associated with several hazards. It is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), germ cell mutagen (Category 1B), carcinogen (Category 1A), specific target organ toxicant - repeated exposure (Category 1), and aspiration hazard (Category 1) .
Future Directions
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of (4-Isocyanatobutyl)benzene involves its interaction with its targets through chemical reactions. For instance, isocyanates can react with water to form a primary amine and carbon dioxide . In the presence of alcohols, isocyanates can undergo a reaction to form urethane linkages .
Biochemical Pathways
It’s known that isocyanates can interfere with protein function by reacting with the amino groups of proteins, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Isocyanates in general are rapidly absorbed and distributed in the body, and they are primarily excreted in the urine .
Result of Action
Isocyanates can cause cellular damage by reacting with cellular proteins and disrupting their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, temperature and pH can also affect the reactivity of isocyanates .
Properties
IUPAC Name |
4-isocyanatobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBVWCVIBTPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579768 | |
| Record name | (4-Isocyanatobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77725-08-7 | |
| Record name | (4-Isocyanatobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenylbutyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl(313C)propanoic acid](/img/structure/B1628363.png)
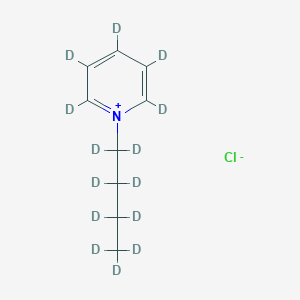
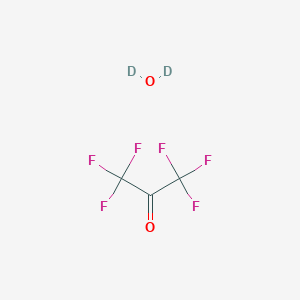

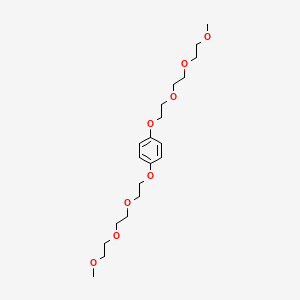

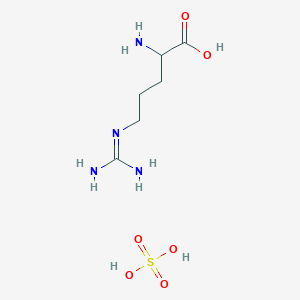
![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)
![1-[(3-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628379.png)

